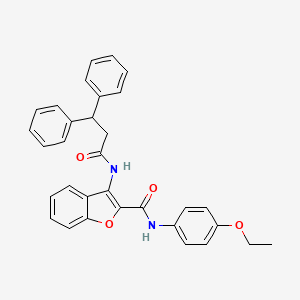

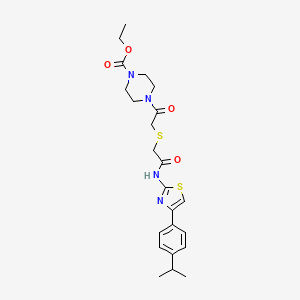

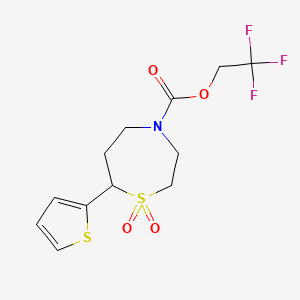

![molecular formula C8H15Br2N B2539226 2-(2-Bromoethyl)-2-azabicyclo[2.2.1]heptane;hydrobromide CAS No. 2344685-50-1](/img/structure/B2539226.png)

2-(2-Bromoethyl)-2-azabicyclo[2.2.1]heptane;hydrobromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(2-Bromoethyl)-2-azabicyclo[2.2.1]heptane;hydrobromide” is a chemical compound with the CAS Number: 131665-74-2 . It has a molecular weight of 203.12 . The compound is stored at room temperature and comes in a liquid form .

Synthesis Analysis

A sequential Diels Alder reaction/rearrangement sequence was developed for the synthesis of diverse functionalized bicyclo[2.2.1]heptanes . The outcome of the rearrangement depended on the substitution pattern of the dienes .

Molecular Structure Analysis

The molecular structure of “2-(2-Bromoethyl)-2-azabicyclo[2.2.1]heptane;hydrobromide” is derived from the cyclohexane ring with a methylene bridge in the 1,4- position, and is a bridged bicyclic compound .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Bromoethyl)-2-azabicyclo[2.2.1]heptane;hydrobromide” include a molecular weight of 203.12 . It is stored at room temperature and comes in a liquid form .

科学的研究の応用

Chemical Synthesis and Reaction Mechanisms

One of the notable applications of 2-(2-Bromoethyl)-2-azabicyclo[2.2.1]heptane hydrobromide in scientific research is its involvement in chemical synthesis and reaction mechanisms. The compound serves as a precursor or intermediate in the synthesis of various complex molecules and chemical transformations. For example, research led by Bulanov, Sosonyuk, and Zyk (2001) explored the addition of bromine to 2-methyl-2-azabicyclo[2.2.1]hept-5-ene, which unexpectedly yielded a product different from the anticipated bromine addition to the double bond. This study highlights the complex reactions and unexpected outcomes in chemical synthesis involving bromine and azabicyclo compounds (Bulanov, Sosonyuk, & Zyk, 2001).

Gómez, Marco-Contelles, Soriano, and Jimeno (2009) synthesized N-Arylmethyl-7-azabicyclo[2.2.1]heptane derivatives through a series of reactions, including deprotection, bromination, and cyclization. Their work provides insight into the synthesis and reaction mechanisms of azabicyclo heptane derivatives, contributing to the broader understanding of chemical transformations in synthetic organic chemistry (Gómez, Marco-Contelles, Soriano, & Jimeno, 2009).

Advancements in Drug Discovery

Research into azabicyclo[2.2.1]heptane derivatives also plays a crucial role in drug discovery, particularly in the search for new therapeutic agents. The synthesis of novel compounds and exploration of their chemical properties can lead to the identification of potential drug candidates. For instance, Kubyshkin, Mikhailiuk, and Komarov (2007) discussed the synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, a rigid analogue of 2-aminoadipic acid, highlighting its potential applications in drug development (Kubyshkin, Mikhailiuk, & Komarov, 2007).

Similarly, Malpass, White, and their colleagues (2004, 2005) have contributed to the development of epibatidine analogues through the synthesis of 7-substituted 2-azabicyclo[2.2.1]heptanes. Their research not only advances the synthesis of complex molecules but also opens new avenues for the discovery of novel nicotinic agonists, which could have significant implications for treating various medical conditions (Malpass & White, 2004).

Safety and Hazards

The safety information for “2-(2-Bromoethyl)-2-azabicyclo[2.2.1]heptane;hydrobromide” includes several hazard statements such as H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

特性

IUPAC Name |

2-(2-bromoethyl)-2-azabicyclo[2.2.1]heptane;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14BrN.BrH/c9-3-4-10-6-7-1-2-8(10)5-7;/h7-8H,1-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQCAHKSUOBANAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CN2CCBr.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Br2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromoethyl)-2-azabicyclo[2.2.1]heptane;hydrobromide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

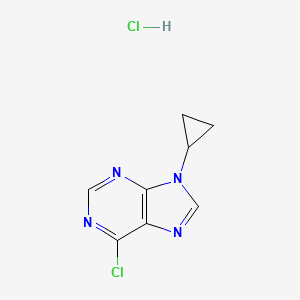

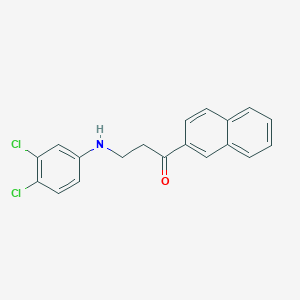

![N-((4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide](/img/structure/B2539143.png)

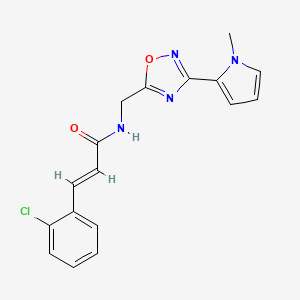

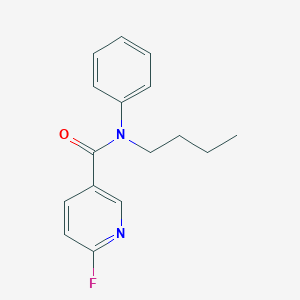

![N-(3-(dimethylamino)propyl)-3-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2539146.png)

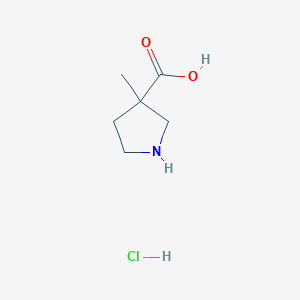

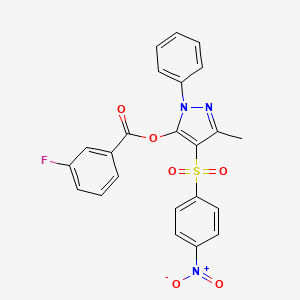

![N'-(2-Cyanophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2539150.png)

![8-(3-chloro-4-methylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2539153.png)

![Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2539158.png)